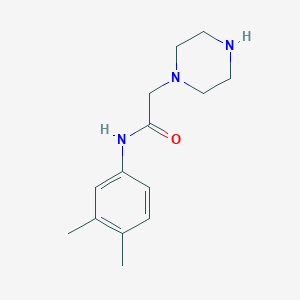

N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide

Descripción

N-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)acetamide (CAS: 1186049-57-9 as dihydrochloride) is a piperazine-containing acetamide derivative with the molecular formula C₁₄H₂₁N₃O (free base) and a molecular weight of 247.34 g/mol (free base) or 320.26 g/mol (dihydrochloride salt) . Its structure comprises a 3,4-dimethylphenyl group attached to the acetamide nitrogen and a piperazine ring linked via a methylene bridge.

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-11-3-4-13(9-12(11)2)16-14(18)10-17-7-5-15-6-8-17/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPLOGSDGJLCPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2CCNCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 3,4-dimethylaniline with chloroacetyl chloride to form N-(3,4-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions generally include the use of an organic solvent such as dichloromethane or toluene, and the reactions are carried out under reflux conditions .

Industrial Production Methods: Industrial production of N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed:

Oxidation: N-oxides of N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide.

Reduction: Amine derivatives of the original compound.

Substitution: Substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of piperazine with appropriate acylating agents. The general synthetic route includes:

- Step 1 : Reacting piperazine with an acyl halide or an anhydride to form the corresponding amide.

- Step 2 : Purifying the product through crystallization or chromatography.

This compound can also be synthesized through various modifications of existing piperazine derivatives, enhancing its pharmacological profile.

Biological Activities

N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide exhibits a range of biological activities, making it a candidate for further pharmaceutical exploration.

Anticonvulsant Activity

Research indicates that derivatives of N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide may possess anticonvulsant properties. For instance, related compounds have been evaluated in animal models for their efficacy against seizures induced by maximal electroshock and pentylenetetrazole tests. These studies reveal that specific structural modifications can enhance anticonvulsant activity, suggesting a potential role in treating epilepsy .

Antimicrobial Properties

The compound has shown promise in antimicrobial screening against various bacterial strains. Studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities. Molecular docking studies indicate favorable binding interactions with target proteins, correlating with observed in vitro efficacy .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of piperazine derivatives have highlighted their potential in treating neurodegenerative diseases. For example, compounds similar to N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been studied for their ability to activate specific ion channels associated with neuroprotection .

Case Study 1: Anticonvulsant Screening

A study synthesized several N-phenyl-2-(piperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity using standard animal models. The results indicated that modifications to the piperazine ring significantly influenced the anticonvulsant efficacy, with some compounds demonstrating high activity levels in the maximal electroshock test .

Case Study 2: Antimicrobial Activity

Another research effort involved synthesizing benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide. The biological screening revealed substantial antibacterial and antifungal effects against multiple pathogens. This study utilized molecular docking to understand the interaction dynamics between these compounds and their biological targets .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Model Used | Efficacy Level |

|---|---|---|---|

| N-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)acetamide | Anticonvulsant | Maximal Electroshock Test | Moderate |

| Derivative A | Antibacterial | In vitro against E. coli | Significant |

| Derivative B | Antifungal | In vitro against Candida spp. | Moderate |

| Derivative C | Neuroprotective | In vivo model for Alzheimer's | High |

Mecanismo De Acción

The mechanism of action of N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(2,5-Dichlorophenyl)-2-[4-(3,4-dimethylphenyl)-piperazin-1-yl]acetamide (CAS: 667891-38-5)

- Molecular Formula : C₂₀H₂₃Cl₂N₃O

- Key Features : Replaces the 3,4-dimethylphenyl group with a 2,5-dichlorophenyl moiety.

PPZ2: 2-[4-(2,3-Dimethylphenyl)-piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide

- Key Features : Contains a 2,3-dimethylphenyl group and an ethoxyphenyl substituent.

- Pharmacological Activity : Acts as a TRPC6 channel activator, showing neuroprotective effects via BDNF signaling. However, cross-reactivity with TRPC3/7 limits specificity .

- Comparison : The ethoxy group improves solubility, while the 2,3-dimethyl substitution may alter steric interactions compared to the 3,4-dimethyl group in the target compound .

N-(3,5-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS: MFCD01784535)

- Molecular Formula : C₂₀H₂₅N₃O

- Key Features : Features a 3,5-dimethylphenyl group and a 4-phenylpiperazine.

Piperazine Ring Modifications

N-(3,5-Dichlorophenyl)-2-[4-(phenylsulfonyl)piperazin-1-yl]acetamide (CAS: 850626-57-2)

- Key Features : Incorporates a phenylsulfonyl group on the piperazine ring.

- Impact : The sulfonyl group increases polarity (logP reduction) and may improve metabolic stability. This compound’s antimicrobial activity highlights the role of sulfonyl groups in enhancing biological activity .

Thiazole Derivatives (e.g., Compound 13: 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide)

- Key Features : Replaces the acetamide’s aromatic group with a thiazole ring.

- Pharmacological Activity : Exhibits MMP inhibitory activity (anti-inflammatory) with a melting point of 289–290°C, indicating high crystallinity. The thiazole moiety introduces hydrogen-bonding capabilities, enhancing target engagement .

Physicochemical Properties

- Solubility: The dihydrochloride salt of the target compound (CAS: 1186049-57-9) likely offers improved aqueous solubility compared to its free base and non-ionized analogs .

- Lipophilicity : The 3,4-dimethylphenyl group provides moderate lipophilicity (predicted logP ~2.5), balancing membrane permeability and solubility. Chlorinated analogs (e.g., CAS: 667891-38-5) exhibit higher logP values (~3.8), favoring CNS penetration but increasing toxicity risks .

- Thermal Stability : Thiazole derivatives (e.g., Compound 13) show high melting points (~289°C), suggesting robust crystalline structures suitable for formulation .

Actividad Biológica

N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide features a piperazine ring linked to an acetamide moiety, which is further substituted with a 3,4-dimethylphenyl group. The molecular formula is CHNO, with a molecular weight of approximately 248.34 g/mol. This structure contributes to its biological activity by allowing interactions with various biological macromolecules.

Research indicates that compounds similar to N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide often exhibit significant interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions may lead to anxiolytic and antidepressant effects. Additionally, studies suggest that this compound can modulate calcium channels, which are crucial for neurotransmission and neuronal excitability .

Neuropharmacological Effects

-

Antidepressant and Anxiolytic Activity :

- Compounds structurally related to N-(3,4-dimethylphenyl)-2-(piperazin-1-yl)acetamide have shown promising results in animal models for anxiety and depression. For instance, molecular docking studies indicate favorable binding affinities with serotonin receptors.

- Calcium Channel Modulation :

- Anticonvulsant Properties :

Table 1: Summary of Biological Activities

Notable Research Studies

- Neuroprotective Effects : A study demonstrated that related piperazine derivatives activated brain-derived neurotrophic factor (BDNF) signaling pathways, enhancing neuroprotection against excitotoxicity .

- Pharmacokinetics : Research involving radiolabeled compounds has provided insights into the distribution and binding characteristics of similar compounds in vivo, indicating favorable pharmacokinetic profiles that support their potential therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.